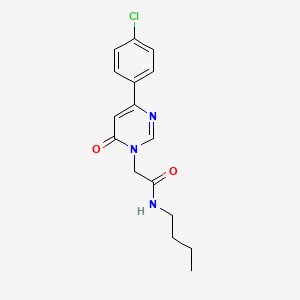![molecular formula C22H25N5O B2500016 16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile CAS No. 385420-70-2](/img/structure/B2500016.png)
16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile
Overview
Description
LSM-19079 is a member of benzimidazoles.
Scientific Research Applications
Heterocyclic Compounds in Drug Design and Biological Activities
Heterocyclic compounds, including quinoxalines and related structures, play a significant role in pharmaceuticals, dyes, and antibiotics. They have been explored for antitumor properties and as catalyst ligands due to their diverse pharmacological profiles. For example, quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, highlighting the importance of heterocyclic compounds in drug discovery and therapeutic applications (Aastha Pareek and Dharma Kishor, 2015).
Morpholine Derivatives and Their Pharmacological Significance
Morpholine, a six-membered aromatic organic heterocycle, is present in various organic compounds developed for diverse pharmacological activities. The structural presence of morpholine in compounds has been linked to a wide range of biological activities, indicating the potential for morpholine derivatives in therapeutic applications (M. Asif, M. Imran, 2019).
Applications in Organic Light Emitting Diodes (OLEDs)
Compounds with specific structural features have been used in the development of materials for organic light-emitting diodes (OLEDs). The review by B. Squeo and M. Pasini (2020) on BODIPY-based organic semiconductors showcases the potential of certain chemical structures in enhancing the performance of OLED devices, particularly as 'metal-free' infrared emitters. This application underscores the relevance of advanced materials research in improving optoelectronic devices.
Central Nervous System (CNS) Protective Agents
Certain compounds are investigated for their therapeutic value as CNS protective agents, especially in the context of organophosphate poisoning. This indicates the potential for chemical compounds with specific functionalities to contribute to emergency treatments against severe poisoning, offering insights into the role of chemical compounds in neuroprotection and medical treatment strategies (G. Lallement et al., 1999).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 16-(3-Morpholin-4-ylpropylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile, is the KRAS G12C . KRAS G12C is a common mutation in many types of cancer, and inhibiting its activity can potentially halt the growth of cancer cells .
Mode of Action
This compound acts as a covalent inhibitor , binding irreversibly to its target . By attaching itself to the KRAS G12C, it prevents the protein from performing its normal function, which includes promoting cell growth and division . This disruption can lead to the death of cancer cells .
Biochemical Pathways
The compound affects the RAS signaling pathway , which is involved in cell growth and division . By inhibiting the KRAS G12C, it disrupts this pathway, potentially leading to a halt in the growth of cancer cells .
Pharmacokinetics
Like other covalent inhibitors, it is likely to have good bioavailability due to its ability to form a strong, irreversible bond with its target .
Result of Action
The result of the compound’s action is the inhibition of the KRAS G12C, leading to a potential halt in the growth of cancer cells . This makes it a promising lead compound for the treatment of intractable cancers .
properties
IUPAC Name |
16-(3-morpholin-4-ylpropylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c23-15-18-16-5-3-6-17(16)21(24-9-4-10-26-11-13-28-14-12-26)27-20-8-2-1-7-19(20)25-22(18)27/h1-2,7-8,24H,3-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXXVTLALOIFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NCCCN5CCOCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






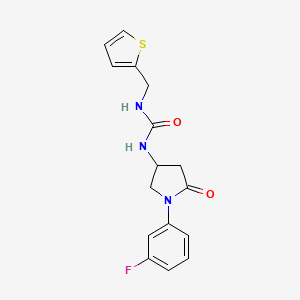
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)


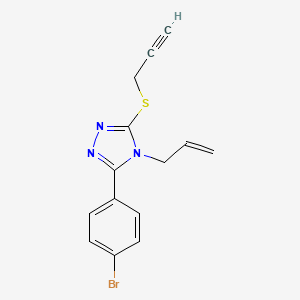
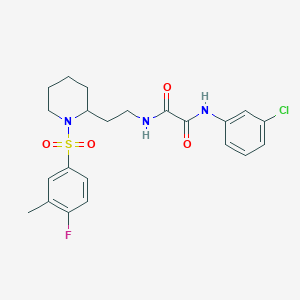
![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)
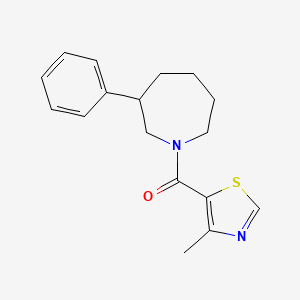
![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)
![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)
